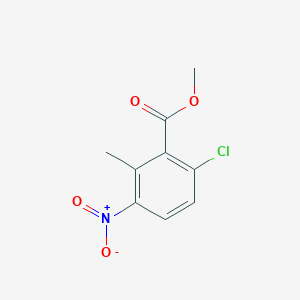

Methyl 6-chloro-2-methyl-3-nitrobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 6-chloro-2-methyl-3-nitrobenzoate is an organic compound with the molecular formula C9H8ClNO4 It is a derivative of benzoic acid and features a nitro group, a methyl group, and a chlorine atom attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-chloro-2-methyl-3-nitrobenzoate typically involves the nitration of 2-methyl-3-chlorobenzoic acid followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then esterified using methanol and a suitable acid catalyst, such as sulfuric acid, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent quality and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 6-chloro-2-methyl-3-nitrobenzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

Reduction: 6-chloro-2-methyl-3-aminobenzoate.

Substitution: Various substituted benzoates depending on the nucleophile used.

Hydrolysis: 6-chloro-2-methyl-3-nitrobenzoic acid.

Applications De Recherche Scientifique

Methyl 6-chloro-2-methyl-3-nitrobenzoate has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting bacterial infections and inflammatory diseases.

Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies investigating the effects of nitroaromatic compounds on biological systems.

Mécanisme D'action

The mechanism of action of Methyl 6-chloro-2-methyl-3-nitrobenzoate is primarily related to its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom and ester group also contribute to the compound’s reactivity and interactions with enzymes and receptors. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl 2-methyl-3-nitrobenzoate: Similar structure but lacks the chlorine atom.

Methyl 4-chloro-3-nitrobenzoate: Similar structure but with different positions of the substituents.

Methyl 3-nitrobenzoate: Lacks both the methyl and chlorine substituents.

Uniqueness

Methyl 6-chloro-2-methyl-3-nitrobenzoate is unique due to the specific arrangement of its substituents, which imparts distinct chemical and biological properties.

Activité Biologique

Methyl 6-chloro-2-methyl-3-nitrobenzoate is a nitroaromatic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chloro Group : Enhances electrophilic reactivity.

- Nitro Group : Known for its role in biological activity, particularly in interactions with biological macromolecules.

- Methyl Group : Contributes to lipophilicity, potentially influencing bioavailability.

The molecular formula is C9H8ClN1O3, and its molecular weight is approximately 215.62 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Receptor Interaction : It may interact with various receptors, influencing signaling pathways that regulate cell growth and apoptosis.

- Oxidative Stress Induction : Nitroaromatic compounds often generate reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular damage.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. A study showed that it effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods, revealing significant antibacterial activity.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Cytotoxicity

In vitro cytotoxicity assays demonstrated that the compound has potential as an anticancer agent. The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent reduction in cell viability.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 12 |

Case Studies

- Study on Antiviral Activity : A recent study explored the antiviral properties of this compound against HIV-1. The compound was found to inhibit viral replication in a dose-dependent manner, suggesting its potential as a lead compound for antiviral drug development.

- Environmental Toxicology : Investigations into the environmental impact of nitroaromatic compounds highlighted the toxic effects of this compound on aquatic organisms. Toxicity tests revealed significant lethality in fish models at low concentrations, raising concerns about its environmental persistence and bioaccumulation.

Propriétés

IUPAC Name |

methyl 6-chloro-2-methyl-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO4/c1-5-7(11(13)14)4-3-6(10)8(5)9(12)15-2/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALSLHMMKWDMLST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C(=O)OC)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.